molecular formula C9H10Cl2FN B1463563 6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1269152-44-4

6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No. B1463563
M. Wt: 222.08 g/mol
InChI Key: MZHPZUXIYYWBQC-UHFFFAOYSA-N
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Description

6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 1269152-44-4 . It has a molecular weight of 222.09 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClFN.ClH/c10-7-4-6-2-1-3-12-9(6)8(11)5-7;/h4-5,12H,1-3H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Enantiomeric Resolution and Synthesis

  • Resolution of Fluoroquinolines : The resolution of racemic fluoroquinolines, including compounds similar to 6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline, using tartaric acid derivatives highlights the importance of these processes in obtaining enantiomerically pure substances, which are crucial for the pharmaceutical industry (Bálint et al., 2000). This process is vital for producing optically active compounds, which can have different biological activities based on their enantiomeric form.

  • Synthesis and Biological Activity : A study on the synthesis of 4-substituted tetrahydroquinolines and their antiulcer activity demonstrates the potential therapeutic applications of these compounds. The structure-activity relationship explored in these compounds shows promising results for their use in treating gastric ulcers (Uchida et al., 1990).

Pharmaceutical and Pharmacological Properties

  • Antibacterial Activities : Research on temafloxacin hydrochloride and its enantiomers, which share structural similarities with 6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline, sheds light on the antibacterial properties of such compounds. This work contributes to understanding the potential use of fluoroquinolines in developing new antibacterial agents (Chu et al., 1991).

Material Science Applications

  • OLED Performances : Comparative studies on OLED performances of fluorine- and chlorine-substituted 8-hydroxyquinolinates, including discussions on compounds structurally related to 6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline, highlight the role of halogen atoms in modulating the properties of these complexes. These findings are crucial for the development of materials for organic light-emitting diodes, indicating potential applications in display technology (Huo et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN.ClH/c10-7-4-6-2-1-3-12-9(6)8(11)5-7;/h4-5,12H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHPZUXIYYWBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)Cl)F)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
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6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
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6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 6
6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

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